![molecular formula C21H20N4O6S B2905469 7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688055-08-5](/img/structure/B2905469.png)
7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Description
7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C21H20N4O6S and its molecular weight is 456.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
CCG-33716, also known as 7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, is a potent inhibitor of the Rho/MRTF/SRF signaling pathway . The primary target of CCG-33716 is the Myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial–mesenchymal transition (EMT) .
Mode of Action
CCG-33716 interacts with MRTF-A, inhibiting its function and subsequently suppressing the Rho/MRTF/SRF-mediated transcriptional regulation . This interaction leads to a decrease in the nuclear accumulation of MRTF-A, thereby inhibiting the transcription of genes regulated by the MRTF/SRF pathway .
Biochemical Pathways
The Rho/MRTF/SRF signaling pathway plays a crucial role in various cellular functions, including cell migration, tissue fibrosis, and the development of atherosclerotic lesions . By inhibiting MRTF-A, CCG-33716 disrupts this pathway, leading to a reduction in these cellular events .
Result of Action
The inhibition of MRTF-A by CCG-33716 leads to a significant reduction in the cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration . This results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Biological Activity
The compound 7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms, targets, and related case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₉H₂₁N₃O₄S
- Molecular Weight : 393.45 g/mol
- Key Functional Groups : Furan ring, piperazine ring, quinazoline core
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory activity against specific enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity and is a target for diabetes treatment .
- Antitumor Activity : Studies have shown that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties : The presence of the furan and piperazine moieties suggests potential antimicrobial activity. Compounds with similar scaffolds have demonstrated efficacy against bacterial strains and fungi .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
PTP1B Inhibition | CHO/hIR Cells | 0.42 | |
Antitumor Activity | HepG2 Cell Line | 15.0 | |
Antimicrobial Activity | E. coli | 12.5 |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Diabetes Research : A study investigated the effects of similar quinazoline derivatives on glucose uptake in muscle cells. The derivatives were shown to enhance glucose reuptake significantly through PTP1B inhibition .
- Cancer Treatment : Research on quinazoline-based compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
- Antimicrobial Studies : A series of compounds featuring the furan and piperazine motifs were tested against various pathogens, showing promising results in inhibiting bacterial growth and biofilm formation .
Properties
IUPAC Name |
7-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c26-18(23-5-7-24(8-6-23)20(28)15-2-1-9-29-15)3-4-25-19(27)13-10-16-17(31-12-30-16)11-14(13)22-21(25)32/h1-2,9-11H,3-8,12H2,(H,22,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFGGTDOMCWXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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